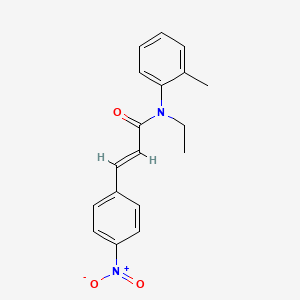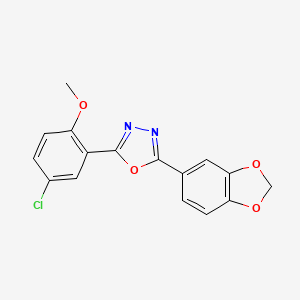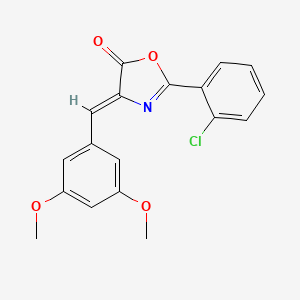
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as NEMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NEMPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential applications in various fields such as materials science, chemical biology, and medicinal chemistry. In materials science, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of functionalized polymers and dendrimers. In chemical biology, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a fluorescent probe for the detection of protein-protein interactions. In medicinal chemistry, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
作用機序
The mechanism of action of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have shown that N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide can interact with proteins and enzymes in the body, leading to changes in their activity and function. For example, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide can have various biochemical and physiological effects on the body. For example, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have antioxidant properties, which can protect cells from oxidative damage. N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
実験室実験の利点と制限
One advantage of using N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of using N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is its relatively high cost, which can be a barrier for some researchers.
将来の方向性
There are several future directions for the study of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its applications in materials science, particularly in the synthesis of functionalized polymers and dendrimers. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide and its effects on the body.
合成法
The synthesis of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-methylphenylamine with 4-nitrobenzaldehyde in the presence of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is then purified through recrystallization to obtain N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide in high purity.
特性
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-19(17-7-5-4-6-14(17)2)18(21)13-10-15-8-11-16(12-9-15)20(22)23/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZATLQNJLKWLX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)

![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)


![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)
